![molecular formula C13H14Cl2N2O3 B2881280 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde CAS No. 866152-58-1](/img/structure/B2881280.png)
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H14Cl2N2O3 . It has a molecular weight of 317.17 . The compound is also known by registry numbers ZINC000004105377 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde, has been a topic of interest in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .Molecular Structure Analysis
The molecular structure of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde consists of 13 Carbon atoms, 14 Hydrogen atoms, 2 Chlorine atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The SMILES notation for this compound is Clc1cccc(Cl)c1OCC(=O)N1CCN(CC1)C=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde include its molecular weight (317.17) and its molecular formula (C13H14Cl2N2O3) . The solubility of this compound in DMSO is unknown .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Researchers synthesized novel derivatives of 1,2,4-Triazole, including those with a piperazine component, and assessed their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Structural Analysis and Applications
- A study on Levocetirizinium dipicrate, a compound structurally related to piperazine, provided insights into molecular interactions and hydrogen bonding, contributing to understanding the chemistry of piperazine derivatives (Jasinski et al., 2010).
Pharmacological Evaluation
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, highlighting the therapeutic potential of piperazine derivatives (Kumar et al., 2017).
Chemical Behavior and Reactions
- Research on the behavior of 1.2.4‐Triazin‐Derivate in various chemical reactions, including those involving piperazine, contributes to understanding the chemical properties and potential applications of such compounds (Mustafa et al., 1970).
Synthesis of Piperazine Derivatives
- The synthesis of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, including piperazine components, was explored for antimicrobial and anti-inflammatory activities (Al-Omar et al., 2010).
Visible-Light-Driven Synthesis
- A study on the synthesis of 2-Substituted Piperazines using visible light-driven protocols demonstrates the innovative methods in synthesizing piperazine derivatives, important in medicinal chemistry (Gueret et al., 2020).
Metabolism Studies
- Research on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats provides insights into the biological processing of piperazine derivatives, which is crucial for pharmaceutical applications (Jiang et al., 2007).
Fluorescence Properties
- The study on the synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, involving piperazine derivatives, highlights their potential as organic fluorescent materials (Sravanthi et al., 2015).
Propriétés
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c14-10-2-1-3-11(15)13(10)20-8-12(19)17-6-4-16(9-18)5-7-17/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLNXBWVLCQJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6-Dichlorophenoxy)acetyl]piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


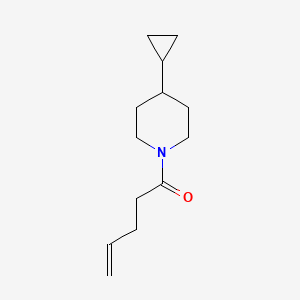
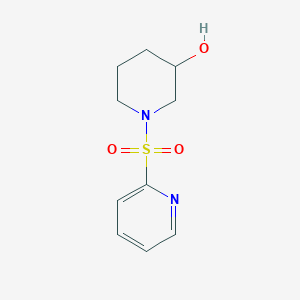
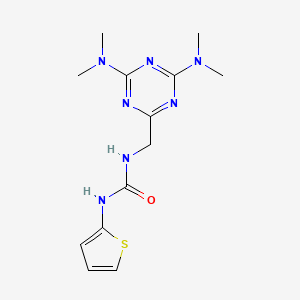
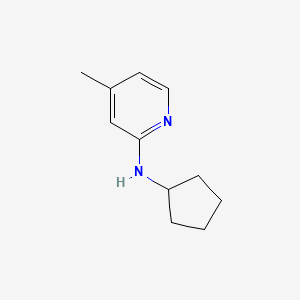
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2881205.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)
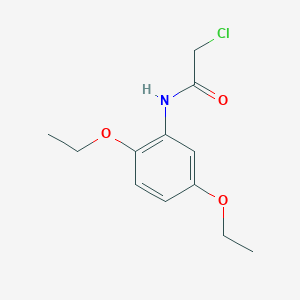
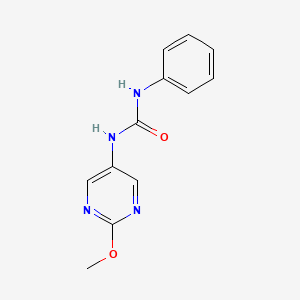
![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)
![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/no-structure.png)
![6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2881218.png)